N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isonicotinamide
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Overview
Description
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isonicotinamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a furo[2,3-c]pyridine moiety, which is a fused bicyclic system, and an isonicotinamide group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isonicotinamide typically involves multi-step organic reactions. One common method starts with the preparation of the furo[2,3-c]pyridine core. This can be achieved through cyclization reactions involving pyridine derivatives and appropriate reagents under controlled conditions. For instance, the cyclization of 2-pyridone derivatives with suitable electrophiles can yield the desired furo[2,3-c]pyridine scaffold .
Subsequently, the furo[2,3-c]pyridine intermediate is subjected to further functionalization to introduce the oxo group at the 7-position. This can be accomplished through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide. The final step involves the coupling of the functionalized furo[2,3-c]pyridine with isonicotinamide through amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isonicotinamide has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form hydrogen bonds and interact with biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It finds applications in the development of new materials, such as polymers and dyes, due to its unique structural features
Mechanism of Action
The mechanism of action of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor of certain kinases by occupying the ATP-binding site, thereby preventing phosphorylation events crucial for cellular signaling pathways. The furo[2,3-c]pyridine moiety plays a key role in these interactions by forming hydrogen bonds and hydrophobic contacts with the target protein .
Comparison with Similar Compounds
Similar Compounds
7-benzyl-3-oxo-7H,1,2,3,4,5,6-hexahydropyrrolo[2,3-c]pyridazine: This compound shares a similar bicyclic structure but differs in the functional groups attached to the core.
Thieno[2,3-c]pyridine derivatives: These compounds have a sulfur atom in place of the oxygen in the furo[2,3-c]pyridine moiety and are used as kinase inhibitors.
4-aminopyrrolo[2,3-d]pyrimidine derivatives: These compounds are structurally related and have shown potential as antitubercular agents.
Uniqueness
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isonicotinamide is unique due to its specific combination of the furo[2,3-c]pyridine and isonicotinamide moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-14(12-1-5-16-6-2-12)17-7-9-18-8-3-11-4-10-21-13(11)15(18)20/h1-6,8,10H,7,9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRGUMDSPXOCLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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